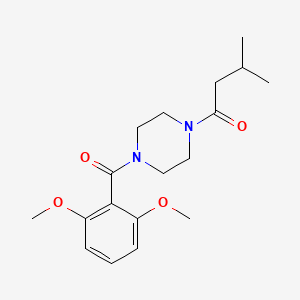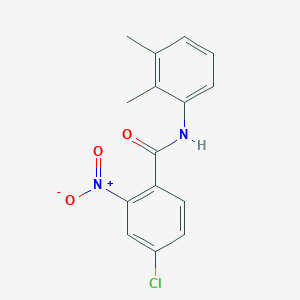
2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H6N4O6 and its molecular weight is 302.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.02873392 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and pH-Sensing Applications
Pyrimidine-phthalimide derivatives, such as 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione, exhibit solid-state fluorescence and solvatochromism due to their twisted geometries and variable molecular conformations. These derivatives, acting as donor-π-acceptor compounds, demonstrate the potential for tuning photophysical properties through molecular design. Moreover, their ability to undergo protonation causing dramatic color changes suggests applications as colorimetric pH sensors and logic gates (Han Yan et al., 2017).
Anticonvulsant Activities
Functionalized 5-(isoindole-1,3-dione)-pyrimidinones synthesized via cycloaddition reactions have been evaluated for anticonvulsant activities using in vivo methods. These compounds, especially 2-(4-dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione, have shown promising anticonvulsant activities, suggesting their potential in therapeutic applications (Rashmi Sharma et al., 2016).
Molecular and Crystal Structure Studies
N-aminoimides and their tricyclic derivatives, including 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, have been synthesized and characterized, revealing diverse molecular interactions and geometries. These studies contribute to the understanding of molecular and crystal structures, informing the design of materials with specific properties (M. Struga et al., 2007).
Antimicrobial Activity and DFT Studies
A pyrimidine-based ligand and its metal complexes have shown antimicrobial activity against various pathogens. The study of these compounds' electronic, structural, and spectroscopic properties through density functional theory and molecular docking studies indicates their potential as antimicrobial agents (Festus Chioma et al., 2018).
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O6/c17-9-8(4-13-12(20)14-9)15-10(18)6-2-1-5(16(21)22)3-7(6)11(15)19/h1-4H,(H2,13,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEIWTPHXYGWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)


![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)